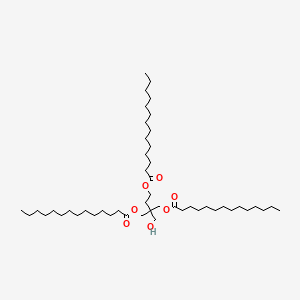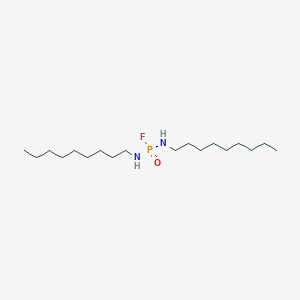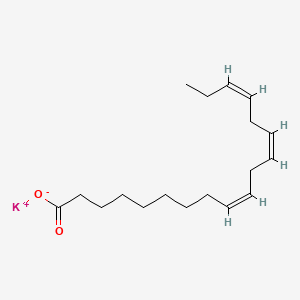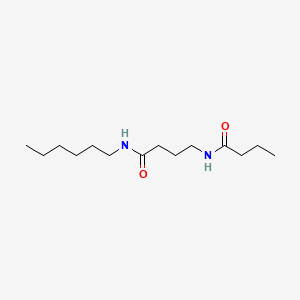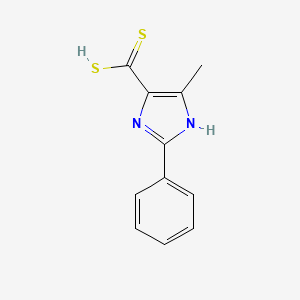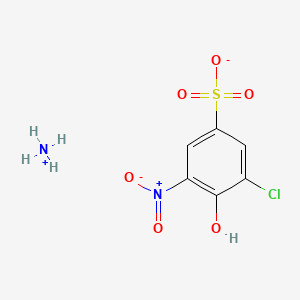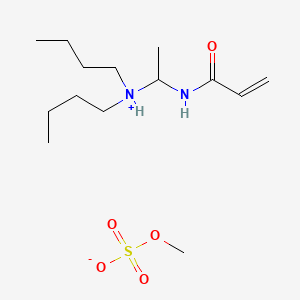
(Methylstannylidyne)tris(thioethylene) tristearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylstannylidyne)tris(thioethylene) tristearate is a complex organotin compound characterized by the presence of a methylstannylidyne group bonded to three thioethylene units, each of which is further esterified with stearic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) tristearate typically involves the reaction of methylstannylidyne chloride with thioethylene and stearic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylstannylidyne)tris(thioethylene) tristearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The thioethylene units can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted thioethylene derivatives.
Wissenschaftliche Forschungsanwendungen
(Methylstannylidyne)tris(thioethylene) tristearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Methylstannylidyne)tris(thioethylene) tristearate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to effects such as inhibition of microbial growth or enhancement of drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) trilaurate
- (Methylstannylidyne)tris(thioethylene) trioleate
Comparison
Compared to its analogs, (Methylstannylidyne)tris(thioethylene) tristearate is unique due to its longer stearate chains, which confer distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
59118-76-2 |
|---|---|
Molekularformel |
C61H120O6S3Sn |
Molekulargewicht |
1164.5 g/mol |
IUPAC-Name |
2-[methyl-bis(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
InChI |
InChI=1S/3C20H40O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*23H,2-19H2,1H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
HIWZACSCJHEPKV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)



![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)

